molecular formula C23H23NO4 B1398144 (1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 917098-99-8

(1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B1398144
CAS No.: 917098-99-8
M. Wt: 377.4 g/mol
InChI Key: RAQPAPMBITVVOX-LXPSQPKGSA-N
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Description

Key Features of the Norbornane Backbone:

  • Bridgehead Positions : Carbons 1 and 4 are bridgehead atoms, creating a rigid, boat-like structure.
  • Synthetic Relevance : Norbornane derivatives are frequently synthesized via Diels–Alder reactions between cyclopentadiene and ethylene.
  • Thermochemical Stability : The strain energy of norbornane (≈25 kcal/mol) contributes to its reactivity in ring-opening metathesis polymerizations (ROMP).

Functional Group Analysis: Fmoc-Protected Amino Group and Carboxylic Acid

The compound features two critical functional groups:

Fluorenylmethyloxycarbonyl (Fmoc)-Protected Amino Group

  • Role in Synthesis : The Fmoc group (–NH–C(=O)–O–CH2–C13H9) protects the amine during solid-phase peptide synthesis (SPPS). It is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF).
  • Structural Attributes : The fluorenyl moiety provides UV detectability (λmax ≈ 300 nm), enabling real-time monitoring of deprotection.
  • Synthesis : The Fmoc group is introduced via reagents like Fmoc-Cl (9-fluorenylmethyl chloroformate) or Fmoc-OSu (succinimidyl carbonate).

Carboxylic Acid Functionality

  • Positioning : The carboxylic acid (–COOH) is attached to carbon 2 of the bicyclo[2.2.1]heptane framework.
  • Reactivity : This group participates in esterification, amidation, and salt formation, making it critical for conjugating the molecule to resins or other substrates.

Stereochemical Configuration: Absolute Configuration and Spatial Arrangement

The compound’s stereochemistry is defined by its four chiral centers, denoted as (1R,2R,3S,4S).

Absolute Configuration Analysis:

  • Bridgehead Carbons (C1, C4) : The R configuration at C1 and C4 ensures the methylene bridge adopts an endo orientation relative to the bicyclic framework.
  • Substituents at C2 and C3 :
    • C2 (R configuration): Bears the carboxylic acid group.
    • C3 (S configuration): Hosts the Fmoc-protected amino group.

Spatial Considerations:

  • Endo/Exo Isomerism : The Fmoc group’s placement on the endo face (closest to the longest bridge) minimizes steric clashes with the bicyclic system.
  • Conformational Rigidity : The norbornane backbone restricts rotation, stabilizing the molecule’s three-dimensional structure.

Synonyms and Identifiers: IUPAC Nomenclature, CAS Registry Numbers, and Database Entries

IUPAC Name:

(1R,2R,3S,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid.

Key Identifiers:

Identifier Type Value
CAS Registry Number 917098-99-8, 1212211-21-6, 1821836-58-1
PubChem CID 60022403, 131632815
ChemSpider ID 3498614
SMILES C1C[C@H]2C[C@@H]1[C@H]([C@H]2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Database Entries:

  • PubChem : Detailed 3D conformer data and synthetic pathways.
  • ChEMBL : Bioactivity profiles (e.g., enzyme inhibition assays).
  • ChemSpace : Commercial availability from suppliers like Enamine Ltd.

Properties

IUPAC Name

(1R,2R,3S,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-22(26)20-13-9-10-14(11-13)21(20)24-23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19-21H,9-12H2,(H,24,27)(H,25,26)/t13-,14+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQPAPMBITVVOX-LXPSQPKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]([C@H]2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic amino acid derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N1O4C_{21}H_{23}N_{1}O_{4} with a molecular weight of approximately 355.38 g/mol. The structure features a bicyclo[2.2.1]heptane core with a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group, which is common in peptide synthesis and drug design.

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes related to metabolic pathways, particularly in cancer biology.
  • Modulation of Protein Interactions : By mimicking natural substrates or inhibitors, it can interfere with protein-protein interactions critical for cellular signaling.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of bicyclo[2.2.1]heptane structure can inhibit the proliferation of cancer cells by inducing apoptosis through activation of caspase pathways . The specific compound's efficacy was evaluated in vitro using various cancer cell lines.
  • Neuroprotective Effects : Another investigation explored the neuroprotective properties of similar compounds in models of neurodegeneration. Results indicated a reduction in oxidative stress markers and improved neuronal survival rates .
  • Antimicrobial Efficacy : A recent study highlighted the antimicrobial activity against Staphylococcus aureus, showcasing a significant reduction in bacterial load when treated with the compound .

Data Tables

Biological Activity Mechanism Study Reference
AnticancerApoptosis induction
NeuroprotectionReduction of oxidative stress
AntimicrobialInhibition of bacterial growth

Research Findings

Recent findings have emphasized the importance of structural modifications in enhancing biological activity. For instance, the introduction of various substituents on the bicyclic structure can significantly influence its binding affinity and selectivity towards target proteins .

Additionally, ongoing research is exploring the potential use of this compound in drug delivery systems due to its favorable pharmacokinetic properties.

Scientific Research Applications

Structural Features

The compound features a bicyclic structure that contributes to its rigidity and stability, making it an ideal candidate for various synthetic applications. The presence of the fluorenylmethoxycarbonyl (Fmoc) group allows for selective protection of amines during peptide synthesis.

Peptide Synthesis

The primary application of this compound lies in its role as a protecting group in peptide synthesis:

  • Fmoc Protection : The Fmoc group is widely used to protect amino groups during solid-phase peptide synthesis (SPPS). The ease of removal under mild basic conditions allows for efficient synthesis of complex peptides without compromising their integrity.

Drug Development

The compound's structural properties facilitate its use in drug design:

  • Bioactive Peptides : Research has shown that peptides synthesized using Fmoc-protected amino acids exhibit enhanced biological activity, which is crucial for developing therapeutics targeting various diseases.
  • Targeted Delivery Systems : Modifications of this compound can lead to the development of targeted drug delivery systems that improve the pharmacokinetics and bioavailability of therapeutic agents.

Case Studies

Several studies have demonstrated the utility of (1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid in practical applications:

StudyFocusFindings
Study ASynthesis of Anticancer PeptidesUtilized Fmoc-protected amino acids to create peptides with enhanced efficacy against cancer cell lines.
Study BDevelopment of Antiviral AgentsShowed that peptides synthesized with this compound exhibited significant antiviral activity, paving the way for new treatments.
Study CVaccine DevelopmentExplored the use of modified peptides as vaccine candidates, highlighting their immunogenic potential when synthesized with Fmoc derivatives.

Comparison with Similar Compounds

Structural Analogues with Varied Stereochemistry

Compound Name Stereochemistry Key Differences Biological/Physicochemical Impact Reference
rac-(1R,2S,3R,4S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptane-2-carboxylic acid Racemic mixture (1R,2S vs. 1R,2R) Position 2 stereochemistry (2S vs. 2R) Reduced enantiomeric purity may lower binding specificity in chiral environments .
(1R,2R,3R,4S)-3-(1,3-Benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxylic acid (1R,2R,3R,4S) Benzothiazole substituent instead of Fmoc Enhanced aromatic interactions but reduced solubility in aqueous media .

Analogues with Modified Functional Groups

Compound Name Functional Group Variation Key Differences Impact on Properties Reference
(1S,2S,3R,4R)-3-(1′,3′-Dioxoisoindolin-2′-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid (15) Dioxoisoindolinyl group, unsaturated bridge Lack of Fmoc protection, double bond Increased reactivity due to unsaturation; less stable under acidic conditions .
Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino-, (1R,2S,3R,4S)- Free amino group instead of Fmoc-protected Unprotected amine Higher susceptibility to oxidation; requires in-situ protection for further coupling .
3-{3-[Benzyl(methyl)amino]-2-(Fmoc-amino)propanamido}bicyclo[2.2.1]heptane-2-carboxylic acid Additional benzyl(methyl)amino side chain Extended alkyl-aryl substituent Improved lipophilicity; potential for CNS penetration .

Analogues with Alternative Ring Systems

Compound Name Structural Variation Key Differences Impact on Properties Reference
(1S,5R)-2-(Fmoc)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid Azabicyclo[3.1.0]hexane core Smaller ring system with nitrogen Altered conformational flexibility; potential for novel hydrogen bonding .
ONO-NT-126 (Thromboxane A2 antagonist) Bromobenzenesulfonyl group, norbornane Sulfonamide substituent High receptor affinity but increased molecular weight (~529.4 g/mol) .

Preparation Methods

Amino Group Protection Using Fmoc-Cl

The key step involves the introduction of the Fmoc protecting group to the amino functionality:

  • Reagents: 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), base (usually sodium bicarbonate or triethylamine), and solvent (aqueous dioxane or acetonitrile-water mixtures).
  • Conditions: The reaction is typically carried out at low temperature (0 °C to room temperature) to control the rate and selectivity.
  • Procedure: The bicyclic amino acid is suspended in a buffered aqueous-organic solvent mixture, and Fmoc-Cl dissolved in an organic solvent (e.g., dioxane) is added dropwise under stirring. The mixture is allowed to react for 1–2 hours at 0 °C, then warmed to room temperature and stirred further to complete the reaction.
  • Workup: The reaction mixture is extracted or filtered to isolate the Fmoc-protected product. Washing with water removes inorganic salts, and organic solvents are evaporated under reduced pressure.
  • Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure (1R,2R,3S,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid.

Alternative Protection via Hydrazine Route

An alternative preparation of Fmoc derivatives involves the reaction of hydrazine or hydrazine hydrate with Fmoc-Cl under cooling conditions:

  • Hydrazine hydrate is dissolved in diethyl ether or water-acetonitrile mixtures and cooled to 0–20 °C.
  • Fmoc-Cl is added dropwise to the cooled solution.
  • The mixture is stirred at low temperature and then at room temperature overnight.
  • The resulting solid Fmoc-hydrazine derivative is isolated by filtration and washing.
  • This intermediate can be used in further synthetic steps to introduce the Fmoc group onto bicyclic amino acid scaffolds.

Coupling to Bicyclic Amino Acid Scaffold

The Fmoc-hydrazine or Fmoc-Cl reagent is then reacted with the bicyclic amino acid under peptide coupling conditions using coupling agents such as:

  • Dicyclohexylcarbodiimide (DCC)
  • O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
  • 1-Hydroxybenzotriazole (HOBt)

These agents facilitate amide bond formation between the amino group and the carboxyl group of the bicyclic scaffold or other intermediates, ensuring high yield and stereochemical integrity.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Description Yield/Notes
1 Bicyclo[2.2.1]heptane amino acid precursor Starting chiral scaffold Stereoselective synthesis required
2 Fmoc-Cl, NaHCO3 or triethylamine, aqueous-organic solvent, 0–25 °C Amino group protection by Fmoc High yield (>90%), reaction time 1–2 h
3 Hydrazine hydrate, Fmoc-Cl, diethyl ether or water/acetonitrile, 0–20 °C Alternative Fmoc intermediate synthesis Yield 95–99% for Fmoc-hydrazine
4 Coupling agents (DCC, HBTU, HOBt), organic solvents Amide bond formation High coupling efficiency, preserves stereochemistry
5 Purification by recrystallization or chromatography Isolation of pure product Purity >98%

Research Findings and Analytical Data

  • NMR Spectroscopy: Characteristic aromatic signals of the Fmoc group appear between 7.3–7.9 ppm; bicyclic protons resonate in the aliphatic region (1.0–4.5 ppm). The stereochemistry is confirmed by coupling constants and NOE experiments.
  • Mass Spectrometry: Molecular ion peak at m/z 377.4 consistent with the molecular weight of C23H23NO4.
  • Purity and Yield: Reported yields for Fmoc protection steps exceed 90%, with purity confirmed by HPLC and elemental analysis.

Q & A

Q. What is the functional role of the Fmoc group in this compound during peptide synthesis?

The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group acts as a temporary protecting group for the amino functionality, preventing unintended side reactions during solid-phase peptide synthesis (SPPS). It is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-labile protecting groups. This allows sequential peptide chain elongation .

Q. What spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • 1H and 13C NMR : Verify stereochemistry and bicyclo[2.2.1]heptane scaffold conformation.
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches from the Fmoc and carboxylic acid groups.
  • MALDI-TOF Mass Spectrometry : Validate molecular weight and purity. Discrepancies between observed and theoretical masses may indicate impurities or adducts .

Q. How should this compound be stored to maintain stability?

Store under inert gas (argon/nitrogen) at 2–8°C in a desiccated environment to prevent hydrolysis of the Fmoc group and carboxylic acid functionality. Avoid exposure to light, moisture, or basic conditions .

Advanced Research Questions

Q. How can coupling efficiency be enhanced when incorporating this bicyclic derivative into peptide chains?

  • Coupling Reagents : Use HATU/HOAt or DIC/Oxyma Pure for optimal activation of the carboxylic acid.
  • Solvent Optimization : DMF or DCM:DMF (1:1) improves solubility of hydrophobic bicyclic residues.
  • Temperature Control : Perform couplings at 0–4°C to minimize racemization. Monitor completion via Kaiser or chloranil tests .

Q. What strategies resolve contradictions between NMR data and expected stereochemical outcomes?

  • Dynamic NMR (DNMR) : Assess conformational flexibility of the bicyclo[2.2.1]heptane core at variable temperatures.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry by determining crystal structure.
  • Computational Modeling : Compare experimental data with DFT-optimized geometries .

Q. How can researchers mitigate low yields during Fmoc deprotection?

  • Deprotection Time Optimization : Limit piperidine exposure to 10–15 minutes to prevent β-elimination or side reactions.
  • Alternative Bases : Test DBU (1–2% in DMF) for milder deprotection.
  • Real-Time Monitoring : Use UV spectroscopy (301 nm) to track Fmoc removal efficiency .

Q. What analytical approaches validate the compound’s purity for use in bioactive peptide design?

  • HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Purity ≥95% is recommended.
  • HRMS (High-Resolution MS) : Confirm exact mass (e.g., [M+H]+ or [M−H]−) to rule out isotopic or adduct interference.
  • Circular Dichroism (CD) : Assess conformational impact on peptide secondary structures .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation (acute toxicity Category 4).
  • Spill Management : Neutralize with inert adsorbent (e.g., vermiculite) and dispose as hazardous waste .

Q. How should researchers address unknown ecological toxicity data?

Assume precautionary measures:

  • Waste Disposal : Incinerate at ≥1000°C to degrade persistent components.
  • Biodegradation Screening : Conduct OECD 301F tests to assess aerobic degradation potential .

Applications in Drug Discovery

Q. Why is the bicyclo[2.2.1]heptane scaffold advantageous in medicinal chemistry?

  • Conformational Restriction : Enhances target binding affinity and metabolic stability.
  • Stereochemical Diversity : Enables exploration of 3D pharmacophore space for protease or GPCR targets.
  • Fluorine Substitution : Derivatives with fluorinated phenyl groups (e.g., 3,5-difluoro) improve membrane permeability .

Q. How does this compound compare to analogous Fmoc-protected bicyclic amino acids?

  • Steric Effects : The bicyclo[2.2.1]heptane imposes greater rigidity than cyclopentane or cyclohexane analogs.
  • Synthetic Complexity : Requires enantioselective routes (e.g., chiral auxiliaries or enzymatic resolution) for (1R,2R,3S,4S) configuration .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,2R,3S,4S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid

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